

# discovery and history of 3,4-Dichloro-2-hydroxybenzonitrile

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## Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxybenzonitrile

Cat. No.: B2387004

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## 3,4-Dichloro-2-hydroxybenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3,4-Dichloro-2-hydroxybenzonitrile**, a halogenated aromatic nitrile, is a chemical compound of interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of its known properties, synthesis, and biological activities, based on currently available information. While the specific historical details of its initial discovery and a complete timeline of its development are not extensively documented in readily accessible literature, this document consolidates the existing scientific and technical data.

## Chemical and Physical Properties

**3,4-Dichloro-2-hydroxybenzonitrile** is identified by the CAS Registry Number 115661-18-2. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, a hydroxyl group at position 2, and a nitrile group at position 1.

Table 1: Physicochemical Properties of **3,4-Dichloro-2-hydroxybenzonitrile**

Property	Value	Source
CAS Number	115661-18-2	--INVALID-LINK--
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO	--INVALID-LINK--
Molecular Weight	188.01 g/mol	--INVALID-LINK--
Purity	>95%	--INVALID-LINK--

## Synthesis and Reactivity

Detailed, step-by-step experimental protocols for the synthesis of **3,4-Dichloro-2-hydroxybenzonitrile** are not explicitly detailed in publicly available literature. However, based on general organic chemistry principles and patented methods for related hydroxybenzonitriles, a plausible synthetic pathway can be inferred. The synthesis would likely involve the chlorination of a suitable phenol or benzonitrile precursor, followed by the introduction or modification of the hydroxyl and nitrile functional groups.

The reactivity of **3,4-Dichloro-2-hydroxybenzonitrile** is characteristic of its functional groups. The hydroxyl group can undergo etherification and esterification reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further substitution reactions, although the existing substituents will influence the position of new entrants.

## Biological Activity and Potential Applications

**3,4-Dichloro-2-hydroxybenzonitrile** has been investigated for a range of biological activities, suggesting its potential in various applications.

## Herbicidal Activity

This compound is primarily used as an intermediate in the synthesis of herbicides. Its derivatives are effective in controlling broadleaf weeds in various crops by inhibiting photosynthesis. While the precise molecular target within the photosynthetic pathway is not specified in the available literature, the general mechanism involves the disruption of electron transport, leading to the death of the weed.

Caption: General mechanism of herbicidal action.

## Antimicrobial and Antifungal Activity

Research has indicated that **3,4-Dichloro-2-hydroxybenzonitrile** exhibits antimicrobial and antifungal properties. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes. However, specific details regarding the affected enzymes and the precise nature of the membrane interaction are not well-documented.

Caption: Proposed antimicrobial and antifungal mechanism.

## Future Research Directions

The lack of detailed information on the discovery, synthesis, and specific mechanisms of action of **3,4-Dichloro-2-hydroxybenzonitrile** highlights several areas for future research.

Elucidating the historical context of its first synthesis would provide valuable scientific context.

The development and publication of a detailed and optimized experimental protocol for its synthesis would be highly beneficial for the research community. Furthermore, in-depth studies to identify the specific molecular targets of its herbicidal, antimicrobial, and antifungal activities would enable a more rational design of new and more effective derivatives for agricultural and pharmaceutical applications.

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